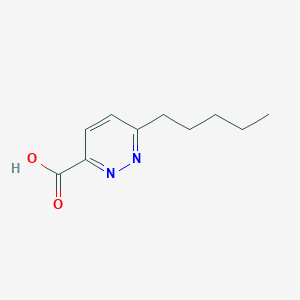
6-Pentylpyridazine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Pentylpyridazine-3-carboxylic acid is an organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds containing two adjacent nitrogen atoms in a six-membered ring This specific compound is characterized by a pentyl group attached to the pyridazine ring at the 6th position and a carboxylic acid group at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-pentylpyridazine-3-carboxylic acid typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone. This reaction forms a dihydropyridazine intermediate, which is then oxidized to yield the pyridazine ring.
Introduction of the Pentyl Group: The pentyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyridazine ring is treated with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 3rd position. This can be achieved through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 6-Pentylpyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of various functional groups, depending on the reagents used.
科学研究应用
6-Pentylpyridazine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: It can be used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 6-pentylpyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.
相似化合物的比较
Pyridazine: The parent compound with a similar structure but lacking the pentyl and carboxylic acid groups.
Pyridazinone: A derivative with a ketone group at the 3rd position instead of a carboxylic acid group.
Pyrimidine: Another diazine compound with nitrogen atoms at the 1st and 3rd positions.
Uniqueness: 6-Pentylpyridazine-3-carboxylic acid is unique due to the presence of both the pentyl group and the carboxylic acid group, which confer distinct chemical and biological properties
属性
CAS 编号 |
89967-34-0 |
|---|---|
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC 名称 |
6-pentylpyridazine-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-4-5-8-6-7-9(10(13)14)12-11-8/h6-7H,2-5H2,1H3,(H,13,14) |
InChI 键 |
YKUGJAAHUJHCNF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=NN=C(C=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14395489.png)

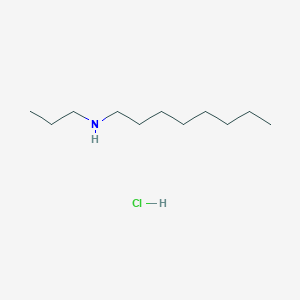
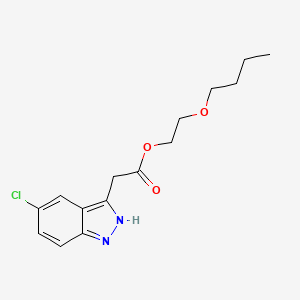
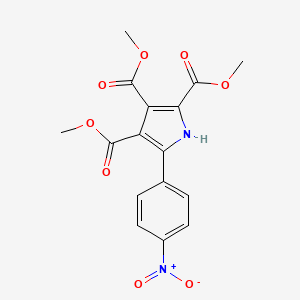
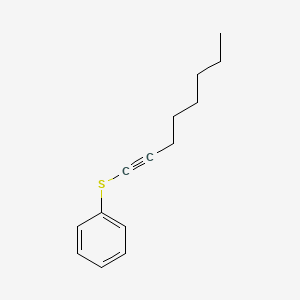
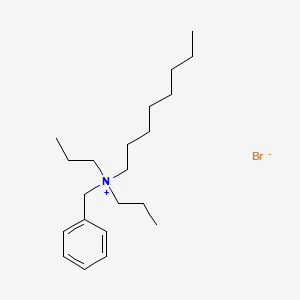
![N-Methoxy-N-methyl-N'-[4-(4-phenylbutyl)phenyl]urea](/img/structure/B14395527.png)
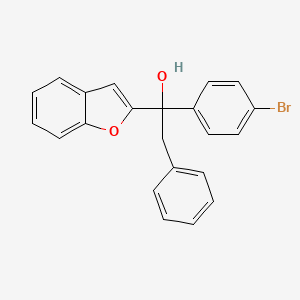
![N''-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B14395547.png)
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline](/img/structure/B14395551.png)
![1-(Benzyloxy)-2-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14395556.png)
![N,N'-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine)](/img/structure/B14395557.png)

